molecular formula C16H13N5O2S B276435 6-(2,4-Dimethoxyphenyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(2,4-Dimethoxyphenyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Katalognummer B276435
Molekulargewicht: 339.4 g/mol
InChI-Schlüssel: YABDZSWZBWOCNK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(2,4-Dimethoxyphenyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to possess several unique properties that make it a valuable tool for investigating various biological processes.

Wirkmechanismus

The mechanism of action of 6-(2,4-Dimethoxyphenyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood, but it is thought to interact with specific receptors or enzymes in the body. This interaction can lead to changes in cellular signaling pathways, which can ultimately affect various physiological processes.
Biochemical and Physiological Effects
Studies have shown that 6-(2,4-Dimethoxyphenyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can have a range of biochemical and physiological effects. These effects can vary depending on the specific application, but may include changes in gene expression, alterations in protein activity, and modifications to cellular signaling pathways.

Vorteile Und Einschränkungen Für Laborexperimente

One of the primary advantages of using 6-(2,4-Dimethoxyphenyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its ability to selectively target specific biological processes. This can allow researchers to more precisely investigate the mechanisms underlying various physiological processes. However, there are also limitations to its use, including the potential for off-target effects and the need for specialized equipment and expertise.

Zukünftige Richtungen

There are many potential future directions for research involving 6-(2,4-Dimethoxyphenyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. Some possible areas of investigation include:
1. Further elucidation of the compound's mechanism of action and its effects on specific biological processes.
2. Development of new synthetic methods for producing the compound.
3. Exploration of the compound's potential applications in drug discovery and development.
4. Investigation of the compound's potential as a therapeutic agent for various diseases and conditions.
5. Examination of the compound's effects on various cellular signaling pathways and its potential for use in cancer research.
6. Development of new techniques for delivering the compound to specific tissues or cells.
Conclusion
In conclusion, 6-(2,4-Dimethoxyphenyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a valuable tool for investigating various biological processes. Its unique properties and selective targeting make it a promising candidate for future research in a wide range of fields. With further study and development, this compound has the potential to lead to new discoveries and advancements in scientific research.

Synthesemethoden

The synthesis of 6-(2,4-Dimethoxyphenyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves a multi-step process that requires specialized equipment and expertise. The exact procedure can vary depending on the specific application, but typically involves the use of various reagents and solvents to facilitate the reaction.

Wissenschaftliche Forschungsanwendungen

The primary application of 6-(2,4-Dimethoxyphenyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is in scientific research. This compound has been shown to have a wide range of potential uses, including as a tool for studying the mechanisms of various biological processes.

Eigenschaften

Molekularformel

C16H13N5O2S

Molekulargewicht

339.4 g/mol

IUPAC-Name

6-(2,4-dimethoxyphenyl)-3-pyridin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H13N5O2S/c1-22-10-6-7-11(13(9-10)23-2)15-20-21-14(18-19-16(21)24-15)12-5-3-4-8-17-12/h3-9H,1-2H3

InChI-Schlüssel

YABDZSWZBWOCNK-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)C2=NN3C(=NN=C3S2)C4=CC=CC=N4)OC

Kanonische SMILES

COC1=CC(=C(C=C1)C2=NN3C(=NN=C3S2)C4=CC=CC=N4)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.